REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH:8]=[C:7]([C:11]#[N:12])[C:6]=2[CH:13]=1.[Mg]>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH2:8][CH:7]([C:11]#[N:12])[C:6]=2[CH:13]=1
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(C(=CCO2)C#N)C1
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water which
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the EtOAc layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 16 g of crude product
|
Type
|
CUSTOM
|
Details
|
The crude aproduct was purified by chromatography and 450 g of silica gel eluting with CH2Cl2 /ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C(CCO2)C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |